molecular formula C10H5ClINO3 B12102241 7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No.: B12102241
M. Wt: 349.51 g/mol
InChI Key: ROYMKRSAEHORTH-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid, also known by its chemical formula C10H6ClNO3, is a compound with interesting properties. It is a member of the quinoline family and contains both chlorine and iodine atoms. The compound’s molecular weight is approximately 223.61 g/mol, and it has a melting point of 250°C (decomposes) .

Preparation Methods

The synthetic routes to prepare this compound involve several steps. One common method starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes various transformations to yield 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid. This compound serves as an intermediate during the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibacterial drug .

Chemical Reactions Analysis

7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid can participate in several types of reactions:

    Oxidation and Reduction: It can undergo redox reactions, leading to the formation of different oxidation states.

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, iodination may involve iodine and a suitable oxidant.

    Major Products: The products formed depend on the specific reaction.

Scientific Research Applications

Researchers explore the compound’s applications across various fields:

Mechanism of Action

The precise mechanism by which 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar compounds in the quinoline family may lack these specific halogens .

Remember that this information is based on available data, and further research may provide additional insights

Properties

IUPAC Name

7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYMKRSAEHORTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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